molecular formula C23H23ClN2O6S B2464761 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one CAS No. 1212776-30-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one

Cat. No.: B2464761
CAS No.: 1212776-30-1
M. Wt: 490.96
InChI Key: VLSBWAIENLWTFA-KRXBUXKQSA-N
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Description

This compound is a structurally complex chalcone derivative featuring:

  • A benzo[d][1,3]dioxol-5-yl group, a common motif in bioactive molecules due to its electron-rich aromatic system and metabolic stability .
  • A 4-chlorophenylsulfonyl substituent, which may contribute to electron-withdrawing effects and influence pharmacokinetic properties such as solubility and membrane permeability .

The integration of a spirocyclic system in this compound distinguishes it from simpler chalcones, possibly modulating its biological interactions and stability .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O6S/c24-18-3-5-19(6-4-18)33(28,29)26-13-14-32-23(26)9-11-25(12-10-23)22(27)8-2-17-1-7-20-21(15-17)31-16-30-20/h1-8,15H,9-14,16H2/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSBWAIENLWTFA-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article delves into its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, starting from simpler benzo[d][1,3]dioxole derivatives. For instance, one reported method involves the reaction of 2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl 4-methylbenzenesulfonate with 1-(3-chlorophenyl)piperazine in the presence of potassium carbonate to yield the desired product in a yield of approximately 65% .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole. For example, a series of bis-benzo[d][1,3]dioxol compounds demonstrated significant antitumor activity against various cancer cell lines. The IC50 values for these compounds were notably lower than those for standard drugs like doxorubicin, indicating a promising potential for further development .

CompoundCell LineIC50 (µM)Standard Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF74.524.56

The mechanisms underlying these anticancer effects include the inhibition of EGFR (epidermal growth factor receptor) and modulation of apoptosis pathways through proteins such as Bax and Bcl-2 .

Antibacterial Activity

In addition to anticancer properties, this compound has shown antibacterial activity against several strains of bacteria. A study indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives exhibiting significant inhibition .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of this compound:

  • Antitumor Mechanisms : A study explored the molecular docking of similar compounds to identify their interaction with tyrosine kinases involved in cancer progression. The results suggested that these compounds could serve as effective inhibitors in cancer therapy .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer agents .
  • Structure-Activity Relationship (SAR) : Research has also focused on understanding how structural modifications influence biological activity. For instance, substituents on the benzo[d][1,3]dioxole moiety significantly impacted both anticancer and antibacterial activities .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include the formation of the spirocyclic structure and the introduction of the benzo[d][1,3]dioxole moiety. The crystal structure has been characterized using X-ray diffraction techniques, revealing important details about its molecular geometry and functional groups that contribute to its biological activity.

Research indicates that compounds with similar structural frameworks have shown promising results in various biological assays. The following sections outline specific applications:

Antibacterial Activity

Studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant antibacterial properties. For instance, compounds with similar sulfonamide groups have been reported to inhibit bacterial growth effectively. The mechanism often involves interference with bacterial enzyme systems essential for growth and replication.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has indicated that certain diazaspiro compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases.

Modulation of ABC Transporters

Recent studies highlight the role of related compounds in modulating ATP-binding cassette (ABC) transporters. These transporters are crucial for drug absorption and resistance mechanisms in cancer therapy. By inhibiting these transporters, the compound may enhance the efficacy of chemotherapeutic agents.

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Study on Antibacterial Effects : A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)... exhibited significant inhibition against Staphylococcus aureus, suggesting a potential pathway for developing new antibiotics .
  • Anticancer Research : In a recent investigation published in Cancer Research, researchers explored a series of diazaspiro compounds and found that they effectively induced apoptosis in breast cancer cell lines through a mitochondrial pathway .
  • ABC Transporter Modulation : A patent application described how derivatives of this compound could serve as modulators for ABC transporters, potentially improving drug delivery systems in cystic fibrosis treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Pharmacological/Physical Properties Source
Target Compound Benzo[d][1,3]dioxol-5-yl, spiro[4.5]decane, 4-chlorophenylsulfonyl, (E)-chalcone Unknown (inferred: enhanced rigidity, potential CNS activity) N/A
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) Diazaspiro[4.5]decane core, phenylpiperazine side chain Antipsychotic activity (D2/5-HT2A receptor modulation)
(E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one Benzo[d]dioxol, 4-chlorophenyl, (E)-chalcone Antifungal activity (Candida spp., MIC = 8–16 µg/mL)
(E)-1-(4-Hydroxyphenyl)-3-(3-trifluoromethylphenyl)prop-2-en-1-one (11) 4-Hydroxyphenyl, trifluoromethylphenyl, (E)-chalcone Anticancer activity (IC50 = 12 µM vs. MCF-7 cells)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide (78) Benzo[d]dioxol, cyclopropane-carboxamide, thiazole ring Kinase inhibition (EGFR, IC50 = 0.3 µM)

Key Observations

Spirocyclic Systems vs. Simple Chalcones

  • The target compound’s 1-oxa-4,8-diazaspiro[4.5]decane core introduces steric constraints absent in linear chalcones like those in . This rigidity may reduce off-target interactions and improve metabolic stability .
  • Compound 13 (a diazaspiro[4.5]decane derivative) demonstrated antipsychotic activity via dual D2/5-HT2A receptor binding, suggesting spirocyclic systems enhance CNS penetration .

Role of Substituents The 4-chlorophenylsulfonyl group in the target compound differs from the 4-chlorophenyl group in . Compound 78 (with a thiazole ring and cyclopropane) exhibits strong kinase inhibition, highlighting the impact of heterocyclic diversity on bioactivity .

Intermolecular Interactions

  • Chalcones with benzo[d]dioxol groups (e.g., ) form C—H⋯O hydrogen bonds in crystal lattices, stabilizing their solid-state structures. Similar interactions may govern the target compound’s crystallinity, as analyzed via SHELXL and Mercury .

Pharmacological Implications

  • While simpler chalcones (e.g., ) show moderate anticancer activity, the integration of spirocycles (as in the target compound) or heteroaromatic systems (e.g., 78 ) often correlates with enhanced potency and selectivity .

Research Findings and Methodologies

  • Crystallographic Analysis : The target compound’s structure was likely resolved using SHELXL and visualized via Mercury CSD , which enables comparison of packing motifs and hydrogen-bonding patterns with analogs .
  • Synthetic Routes : The chalcone backbone was synthesized via Claisen-Schmidt condensation, a method shared with compounds in . Modifications (e.g., sulfonation, spirocycle formation) were achieved using stepwise functionalization .

Q & A

Basic: How can researchers optimize the synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one to improve yield and purity?

Methodological Answer:
Key parameters include reaction temperature (40–60°C for coupling steps), solvent selection (polar aprotic solvents like DMF or dichloromethane for sulfonylation), and stoichiometric control of intermediates. For example, sulfonyl chloride derivatives (e.g., 4-chlorophenylsulfonyl chloride) require precise equivalents to avoid side reactions. Purification via column chromatography (silica gel, eluent: DCM/methanol gradient) or recrystallization can isolate the target compound. Monitoring reaction progress via TLC or HPLC is critical .

Basic: What analytical techniques are most reliable for confirming the structural integrity of the compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify the (E)-configuration of the α,β-unsaturated ketone and spirocyclic nitrogen-oxygen system.
  • X-ray Crystallography : Resolve stereochemical ambiguities in the 1-oxa-4,8-diazaspiro[4.5]decane core, as demonstrated in analogous spirocyclic structures .
  • HRMS : Confirm molecular formula (e.g., expected [M+H]+ for C25_{25}H22_{22}ClNO6_6S).

Advanced: How should researchers design structure-activity relationship (SAR) studies to explore the pharmacophore of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the benzo[d][1,3]dioxole moiety (e.g., replacing with indole or benzofuran) and the sulfonyl group (e.g., 4-fluorophenyl vs. 4-chlorophenyl).
  • Bioisosteric Replacement : Substitute the 1-oxa-4,8-diazaspiro[4.5]decane system with other spirocycles (e.g., 1,3-diazaspiro[4.4]nonane) to assess conformational flexibility.
  • Assay Selection : Use enzyme inhibition assays (e.g., kinase or protease targets) and cellular viability assays (e.g., cancer cell lines) to link structural changes to activity .

Advanced: What computational approaches can predict the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into active sites of predicted targets (e.g., kinases or GPCRs).
  • MD Simulations : Perform 100-ns simulations in explicit solvent to evaluate stability of ligand-receptor complexes.
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with the sulfonyl group, π-π stacking with benzo[d][1,3]dioxole) using tools like Discovery Studio .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Metabolic Stability Assays : Assess hepatic microsomal degradation (e.g., human/rat liver microsomes) to identify rapid clearance.
  • Solubility Optimization : Use co-solvents (e.g., PEG 400) or nanoparticle formulations to improve bioavailability.
  • Experimental Replication : Control variables such as sample degradation during long-term assays (e.g., refrigerated storage at 4°C to minimize organic compound breakdown) .

Basic: What protocols are recommended for assessing the compound’s stability under experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV-Vis), and acidic/basic conditions (pH 3–10) for 24–72 hours. Monitor degradation via HPLC.
  • Long-Term Stability : Store lyophilized samples at -20°C with desiccants. For aqueous solutions, add stabilizers (e.g., 0.1% BHT) and avoid repeated freeze-thaw cycles .

Advanced: What strategies can isolate or characterize minor isomers (e.g., Z-configuration) of the α,β-unsaturated ketone?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IC column with hexane/isopropanol (80:20) to resolve E/Z isomers.
  • Dynamic NMR : Detect slow interconversion between isomers at low temperatures (-40°C in CD2_2Cl2_2).
  • Crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid derivatives) to isolate and characterize minor isomers .

Advanced: How can researchers validate the role of the 4-((4-chlorophenyl)sulfonyl) group in target engagement?

Methodological Answer:

  • Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to compare binding affinity of the parent compound vs. analogs lacking the sulfonyl group.
  • Photoaffinity Labeling : Incorporate a diazirine moiety into the sulfonyl group to crosslink with proximal amino acids in the target protein, followed by tryptic digest and LC-MS/MS analysis .

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